{6-Methyl-6-azaspiro[3.5]nonan-7-yl}methanamine dihydrochloride
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Overview
Description
{6-Methyl-6-azaspiro[3.5]nonan-7-yl}methanamine dihydrochloride is a chemical compound with the molecular formula C10H20N2·2HCl and a molecular weight of 241.2 g/mol. This compound is known for its unique structure, which includes a spirocyclic framework and a nitrogen atom in the ring system. It is commonly used in scientific research and various industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {6-Methyl-6-azaspiro[3.5]nonan-7-yl}methanamine dihydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts, solvents, and specific reaction temperatures to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: {6-Methyl-6-azaspiro[3.5]nonan-7-yl}methanamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
{6-Methyl-6-azaspiro[3.5]nonan-7-yl}methanamine dihydrochloride is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable compound for studying molecular interactions, developing new pharmaceuticals, and exploring its potential as a building block for more complex molecules.
Mechanism of Action
The mechanism by which {6-Methyl-6-azaspiro[3.5]nonan-7-yl}methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
{6-Methyl-6-azaspiro[3.5]nonan-7-yl}methanamine dihydrochloride can be compared to other similar compounds, such as {6-oxaspiro[3.5]nonan-7-yl}methanamine hydrochloride and {5-oxaspiro[3.5]nonan-6-yl}methanamine hydrochloride. While these compounds share structural similarities, this compound is unique due to the presence of the methyl group and the azaspiro framework, which can influence its chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for exploring new chemical reactions, developing pharmaceuticals, and advancing our understanding of molecular interactions.
Properties
IUPAC Name |
(6-methyl-6-azaspiro[3.5]nonan-7-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-12-8-10(4-2-5-10)6-3-9(12)7-11;;/h9H,2-8,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMCNPFVHMJBHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCC2)CCC1CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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